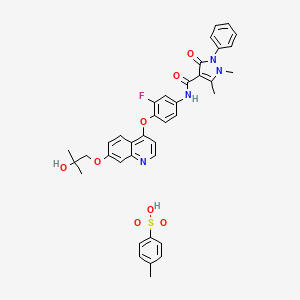
NucPE1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nuclear Peroxy Emerald 1 (NucPE1) is a nuclear-localized fluorescent hydrogen peroxide probe. It is specifically designed to selectively accumulate in the nuclei of various mammalian cell lines and whole model organisms like Caenorhabditis elegans. This compound is used to monitor reactive oxygen species (ROS) fluxes within the sensitive organelle, providing insights into oxidative stress responses and cellular signaling mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nuclear Peroxy Emerald 1 involves the preparation of a fluorophore that can react with hydrogen peroxide to produce a fluorescent signal. The compound exhibits two primary absorptions in the visible region (λabs=468 nm, ε=27,300 M-1cm-1; λabs=490 nm, ε=26,000 M-1cm-1) and a weak emission (λem=530 nm, Φ=0.117). Upon reaction with hydrogen peroxide, it converts to a fluorophore with enhanced emission (λem=530 nm, Φ=0.626) .
Industrial Production Methods
The industrial production of Nuclear Peroxy Emerald 1 is not extensively documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and specificity for its intended use in scientific studies .
Análisis De Reacciones Químicas
Types of Reactions
Nuclear Peroxy Emerald 1 primarily undergoes oxidation reactions. The reaction with hydrogen peroxide induces a fluorescence increase, converting it to a highly fluorescent form .
Common Reagents and Conditions
Reagents: Hydrogen peroxide (H2O2)
Major Products Formed
The major product formed from the reaction of Nuclear Peroxy Emerald 1 with hydrogen peroxide is a fluorescent compound that exhibits a significant increase in fluorescence emission at 530 nm .
Aplicaciones Científicas De Investigación
Nuclear Peroxy Emerald 1 has a wide range of applications in scientific research:
Chemistry: Used to study the dynamics of hydrogen peroxide within cellular nuclei.
Biology: Helps in understanding the role of reactive oxygen species in cellular signaling and oxidative stress responses.
Medicine: Provides insights into the mechanisms of diseases related to oxidative stress and aging.
Industry: Utilized in the development of diagnostic tools and assays for monitoring oxidative stress in various biological systems
Mecanismo De Acción
Nuclear Peroxy Emerald 1 exerts its effects by selectively accumulating in the nuclei of cells. Upon encountering hydrogen peroxide, it undergoes an oxidation reaction that results in a significant increase in fluorescence. This fluorescence change allows researchers to monitor the levels and fluxes of hydrogen peroxide within the nucleus, providing valuable information about oxidative stress and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nuclear Peroxy Yellow 1 (NucPY1): Another nuclear-localized fluorescent hydrogen peroxide probe with different spectral properties.
Mitochondrial Peroxy Yellow 1 (MitoPY1): A mitochondrial-localized probe for hydrogen peroxide.
Uniqueness
Nuclear Peroxy Emerald 1 is unique in its ability to selectively target the nuclei without appended targeting moieties. This specificity allows for precise monitoring of hydrogen peroxide levels within the nucleus, making it a valuable tool for studying nuclear oxidative stress and related cellular processes .
Propiedades
IUPAC Name |
3'-(ethylamino)-2'-methyl-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30BNO5/c1-7-31-23-16-25-22(14-17(23)2)29(20-11-9-8-10-19(20)26(32)34-29)21-13-12-18(15-24(21)33-25)30-35-27(3,4)28(5,6)36-30/h8-16,31H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDUBPWQBBRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)C)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)



![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

